molecular formula C15H12ClN3O B4926874 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline

Cat. No.: B4926874
M. Wt: 285.73 g/mol
InChI Key: CSMLPEOUWQVUHP-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with acetic anhydride to form 4-chlorophenyl-1,3,4-oxadiazole. This intermediate is then reacted with 4-methylaniline under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-Amino-5-phenyl-1,3,4-oxadiazole
  • 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole

Uniqueness

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline is unique due to the presence of both the oxadiazole ring and the 4-methylaniline moiety. This combination imparts specific chemical and biological properties that are distinct from other similar compounds .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-9-2-7-13(17)12(8-9)15-19-18-14(20-15)10-3-5-11(16)6-4-10/h2-8H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMLPEOUWQVUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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